molecular formula C13H17ClN2O B11859204 N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide CAS No. 1049977-03-8

N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide

Cat. No.: B11859204
CAS No.: 1049977-03-8
M. Wt: 252.74 g/mol
InChI Key: JZSISZNPZYIJQC-UHFFFAOYSA-N
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Description

N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide is an organic compound that features a cyclopentyl ring attached to an aminomethyl group, which is further connected to a 4-chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydrazine hydrate and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield corresponding amides or nitriles, while coupling reactions can produce various substituted aromatic compounds.

Scientific Research Applications

N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the chlorobenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide is unique due to the combination of its cyclopentyl and chlorobenzamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1049977-03-8

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-4-chlorobenzamide

InChI

InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)12(17)16-13(9-15)7-1-2-8-13/h3-6H,1-2,7-9,15H2,(H,16,17)

InChI Key

JZSISZNPZYIJQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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